2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide
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Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be determined using techniques such as X-ray diffraction, IR spectroscopy, and NMR spectroscopy. For example, two polymorphs of TKS159 were characterized using X-ray powder diffractometry, revealing different patterns for forms alpha and beta . The molecular structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray single crystal diffraction, indicating that the molecule crystallizes in a triclinic system .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including cyclization and complexation with metals. An Rh(III)-catalyzed 1,1-cyclization of N-methoxy benzamides with maleimides was described, involving N-H/C-H/N-O bond activation . Additionally, metal complexes of [4-Methoxy-N-(pyrimidine-2-ylcarbamothioyl)benzamide] were synthesized, suggesting an octahedral geometry for the complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be influenced by their molecular structure. For instance, the two polymorphs of TKS159 exhibited different thermal behaviors, with form alpha being more thermodynamically stable than form beta . The antioxidant properties of benzamide derivatives can be assessed using tests like the DPPH free radical scavenging test, as was done for the 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide .
Scientific Research Applications
Antimicrobial and Anticancer Properties
Compounds similar to 2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide, particularly those with benzamide, methoxy, and pyrimidinyl groups, have been studied for their potential antimicrobial and anticancer properties. For instance, benzofuran derivatives, as seen in compounds structurally related to the one of interest, have shown potential as antimicrobial agents against a variety of pathogens due to their ability to interfere with microbial cell processes (Hiremathad et al., 2015)(Hiremathad et al., 2015). Similarly, compounds with methoxy groups have been explored for their role in inhibiting bacterial and fungal growth, highlighting their potential in addressing drug-resistant infections (Swain et al., 2017)(Swain et al., 2017).
Role in Gastrointestinal Disorders
Arylpiperazine derivatives, which share some structural similarities with the compound , have been extensively studied for their pharmacological effects, including their application in treating gastrointestinal disorders. Cisapride, a substituted piperidinyl benzamide, has been utilized as a prokinetic agent to enhance gastrointestinal motility, indicating potential research applications of similar compounds in managing digestive health issues (Wiseman & Faulds, 1994)(Wiseman & Faulds, 1994).
Pharmacokinetics and Drug Metabolism
The metabolism and disposition of arylpiperazine derivatives, including N-dealkylation processes, have been a focal point of research, providing insights into the pharmacokinetics and drug metabolism of such compounds. Understanding these mechanisms is crucial for the development of new pharmaceuticals and optimizing their therapeutic efficacy and safety (Caccia, 2007)(Caccia, 2007).
properties
IUPAC Name |
2-methoxy-N-(4-pyrimidin-2-yloxycyclohexyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-23-16-6-3-2-5-15(16)17(22)21-13-7-9-14(10-8-13)24-18-19-11-4-12-20-18/h2-6,11-14H,7-10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEZLMLISJLGIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2CCC(CC2)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide |
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